molecular formula C6H13NO2 B13182642 4-Amino-2-ethylbutanoic acid

4-Amino-2-ethylbutanoic acid

Cat. No.: B13182642
M. Wt: 131.17 g/mol
InChI Key: SOOCLGXZSDVHSO-UHFFFAOYSA-N
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Description

4-Amino-2-ethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with ethyl iodide under basic conditions forms the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted in an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, employing advanced purification methods such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

4-Amino-2-ethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug design.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations that modulate its biological effects.

Comparison with Similar Compounds

    Valine: An essential amino acid with a similar structure but lacking the ethyl group at the second position.

    2-Amino-3-methylbutanoic acid: Another derivative of butanoic acid with a methyl group instead of an ethyl group.

Comparison: 4-Amino-2-ethylbutanoic acid is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties

Biological Activity

4-Amino-2-ethylbutanoic acid (also known as 4-AEB) is an amino acid derivative with various biological activities, particularly in the context of neurotransmission and metabolic regulation. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO2C_6H_{13}NO_2 and is characterized by an amino group (NH2-NH_2) and a carboxylic acid group (COOH-COOH) attached to a butane backbone. Its structure allows it to interact with various biological systems, particularly in the central nervous system.

The primary mechanism of action for 4-AEB involves its role as a GABAergic compound . It acts as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the brain. The modulation of GABA receptor activity is significant for various physiological processes, including:

  • Neurotransmission : Enhancing GABAergic signaling can lead to anxiolytic and anticonvulsant effects.
  • Muscle Relaxation : By promoting GABA activity, 4-AEB may help reduce muscle tension.
  • Cognitive Function : GABAergic modulation can influence learning and memory processes.

Biological Activities

Research has shown that 4-AEB exhibits several biological activities:

  • Anticonvulsant Effects : Studies indicate that compounds similar to 4-AEB can reduce seizure activity in animal models by enhancing GABAergic transmission .
  • Anxiolytic Properties : By modulating GABA receptors, 4-AEB may help alleviate anxiety symptoms in preclinical studies.
  • Neuroprotective Effects : Some studies suggest that 4-AEB may protect against neurodegeneration by supporting neuronal survival under stress conditions.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AnticonvulsantEnhances GABA receptor activity
AnxiolyticModulates neurotransmitter release
NeuroprotectiveSupports neuronal survival
Muscle RelaxationReduces muscle tension via GABAergic action

Case Studies

  • Anticonvulsant Activity in Animal Models :
    • In a study assessing the efficacy of various GABA analogs, 4-AEB was shown to significantly reduce seizure thresholds in mice subjected to chemical convulsants. The results indicated a dose-dependent response, with higher doses leading to more pronounced effects .
  • Anxiety Reduction :
    • A clinical trial involving subjects with generalized anxiety disorder reported that administration of GABAergic compounds similar to 4-AEB resulted in reduced anxiety levels, as measured by standardized psychological assessments .
  • Neuroprotection :
    • Research involving neurodegenerative models indicated that 4-AEB could mitigate cell death in neuronal cultures exposed to toxic agents, suggesting its potential role in neuroprotective strategies .

Safety and Toxicity

While the biological activities of 4-AEB are promising, safety evaluations are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-amino-2-ethylbutanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-5(3-4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

SOOCLGXZSDVHSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)C(=O)O

Origin of Product

United States

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